molecular formula C12H14ClF3N2O B1424037 3-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine CAS No. 1220020-62-1

3-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine

Cat. No. B1424037
M. Wt: 294.7 g/mol
InChI Key: ZPUFULGLOWCQSK-UHFFFAOYSA-N
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Description

3-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine (CNTFP) is a synthetic compound with potential applications in scientific research. CNTFP has been studied in terms of its synthesis, mechanism of action, biochemical and physiological effects, and its use in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Studies

  • Stereoselective Synthesis : A study by Sosnovskikh et al. (2007) detailed the stereoselective hetero-Diels–Alder reaction of 3-(trifluoroacetyl)chromones with cyclic enol ethers, leading to the synthesis of 3-aroyl-2-(trifluoromethyl)pyridines with ω-hydroxyalkyl groups. This process is significant for creating functionalized pyridines and has implications in synthetic chemistry (Sosnovskikh et al., 2007).

  • Molecular Conformations and Hydrogen Bonding : A research by Sagar et al. (2017) focused on the synthesis and analysis of closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines. Their study provided insights into molecular conformations and hydrogen bonding in these compounds, which can be relevant for understanding the properties of similar compounds (Sagar et al., 2017).

Chemical Properties and Transformations

  • Functionalized Pyridines Synthesis : Research by Dandia et al. (2013) explored the ultrasound-assisted synthesis of Pyrazolo[3,4-b]pyridines as potential corrosion inhibitors. This study highlights the chemical transformations and potential applications of pyridine derivatives in industrial contexts (Dandia et al., 2013).

  • Synthesis of Push-Pull Alkenes : Zhu et al. (1998) conducted a study on the synthesis of push-pull alkenes, such as β-alkoxyl vinyl trifluoromethyl sulfones, which are derived from similar chemical structures. This research contributes to the field of organic synthesis and the development of new compounds (Zhu et al., 1998).

Crystal Structure Analysis

  • Crystal Structure of Related Compounds : The study by Jeon et al. (2013) on the crystal structure of the fungicide fluazinam provides insights into the structural properties of related pyridine compounds. Understanding these structures can be pivotal in the design and synthesis of new materials (Jeon et al., 2013).

properties

IUPAC Name

3-chloro-N-(oxan-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2O/c13-10-5-9(12(14,15)16)7-18-11(10)17-6-8-1-3-19-4-2-8/h5,7-8H,1-4,6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUFULGLOWCQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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